molecular formula C17H17N3O3S B11224501 2-[(2E)-2-(2,3,4-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-(2,3,4-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole

Cat. No.: B11224501
M. Wt: 343.4 g/mol
InChI Key: QBGURGPIRDKBJF-VCHYOVAHSA-N
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Description

2-[(2E)-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a trimethoxyphenyl group and a hydrazinyl group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with 2-hydrazinyl-1,3-benzothiazole under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and protein interactions.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE
  • 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE

Uniqueness

The uniqueness of 2-[(2E)-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE lies in its trimethoxyphenyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with molecular targets and increases its potential as a bioactive molecule.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C17H17N3O3S/c1-21-13-9-8-11(15(22-2)16(13)23-3)10-18-20-17-19-12-6-4-5-7-14(12)24-17/h4-10H,1-3H3,(H,19,20)/b18-10+

InChI Key

QBGURGPIRDKBJF-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)OC)OC

Origin of Product

United States

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